molecular formula C18H14F3N3O2 B7706248 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]propanamide

3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]propanamide

Cat. No.: B7706248
M. Wt: 361.3 g/mol
InChI Key: MSIZHHPCSLBMDW-UHFFFAOYSA-N
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Description

3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]propanamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a phenyl group, an oxadiazole ring, and a trifluoromethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]propanamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a suitable precursor, such as a hydrazide or an amidoxime, with a carboxylic acid derivative. Common reagents for this cyclization include phosphorus oxychloride or thionyl chloride.

    Introduction of the Phenyl Group: The phenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable phenyl halide reacts with the oxadiazole intermediate.

    Attachment of the Trifluoromethyl-Substituted Phenyl Group: The trifluoromethyl-substituted phenyl group can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using a trifluoromethyl-substituted phenylboronic acid or phenyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl rings or the oxadiazole ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions such as acidic, basic, or neutral media.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]propanamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Agrochemicals: It is investigated for its potential use as a pesticide or herbicide due to its ability to inhibit the growth of certain pests and weeds.

    Materials Science: The compound is explored for its use in the development of advanced materials, such as organic semiconductors, due to its electronic properties.

Mechanism of Action

The mechanism of action of 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. For example:

    Biological Activity: The compound may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anticancer effects.

    Electronic Properties: In materials science, the compound’s electronic properties may be attributed to its ability to facilitate charge transfer or act as a semiconductor.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoic acid
  • 3-(3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl)propanoic acid
  • 3-{3-[3,5-di(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanoic acid

Uniqueness

3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]propanamide is unique due to the specific combination of its phenyl, oxadiazole, and trifluoromethyl-substituted phenyl groups. This unique structure imparts distinct biological and electronic properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O2/c19-18(20,21)13-8-4-5-9-14(13)22-15(25)10-11-16-23-17(24-26-16)12-6-2-1-3-7-12/h1-9H,10-11H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSIZHHPCSLBMDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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